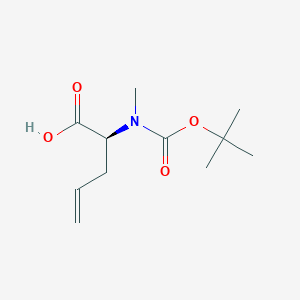

N-Boc-N-甲基-(S)-2-烯丙基甘氨酸

描述

“N-Boc-N-methyl-(S)-2-allylglycine” is an amino acid derivative. The “N-Boc” part refers to a tert-butyl carbamate protecting group attached to the nitrogen atom of the amino acid . The “N-methyl” indicates that the nitrogen atom is also bonded to a methyl group. The “(S)-2-allylglycine” suggests that the compound is a derivative of the amino acid glycine, with an allyl group (a three-carbon chain with a carbon-carbon double bond) attached to the alpha carbon .

Molecular Structure Analysis

The molecular structure of “N-Boc-N-methyl-(S)-2-allylglycine” would likely feature a central carbon atom (the alpha carbon of the amino acid) bonded to a carboxyl group, a hydrogen atom, an allyl group, and a nitrogen atom. The nitrogen atom would be bonded to a methyl group and a Boc protecting group .Chemical Reactions Analysis

The Boc protecting group can be removed under acidic conditions or by certain other reagents . The carboxyl group could undergo reactions typical of carboxylic acids, such as esterification or amide bond formation .Physical And Chemical Properties Analysis

The physical and chemical properties of “N-Boc-N-methyl-(S)-2-allylglycine” would depend on its specific structure. For example, N-Boc protected amines are generally stable towards nucleophilic reagents, hydrogenolysis, and base hydrolysis .科学研究应用

合成和修饰

N-Boc-N-甲基-(S)-2-烯丙基甘氨酸是一种用途广泛的化合物,用于各种合成和修饰过程。例如,它在 Boc 保护氨基酸衍生物的合成中起着关键作用,如烯丙基、苄基和炔丙基卤化物与锌在甘氨酸阳离子当量存在下的反应中所示,导致这些衍生物的高产率 (Abood 和 Nosal,1994)。此外,它用于制备 N-(Boc)-烯丙基甘氨酸甲酯,采用锌介导、钯催化的交叉偶联反应,可有效获得对映体纯的烯丙基甘氨酸类似物 (Atmuri 和 Lubell,2015)。

立体选择性合成

该化合物在不对称合成 α-氨基酸中至关重要,伪麻黄碱甘氨酰胺的烷基化反应导致 L-烯丙基甘氨酸和 N-Boc-L-烯丙基甘氨酸的例子证明了这一点 (Myers 和 Gleason,2003)。此外,已经开发出一种使用该化合物对映选择性合成 N-Boc-α,α-二取代 α-氨基酸的方法,突出了其在生产复杂氨基酸中的重要性 (Martín 等人,2001)。

在肽模拟和化学转化中的应用

N-Boc-N-甲基-(S)-2-烯丙基甘氨酸在肽模拟和各种化学转化中得到应用。它促进了不同取代的 2-氨基-8-氧代癸酸的制备,这在组蛋白去乙酰酶的天然抑制剂中很重要,展示了其在治疗应用中的潜力 (Rodriquez 等人,2006)。[胍-13C]-γ-羟基精氨酸的合成,一种生化研究中的关键化合物,也利用了 N-Boc 保护的烯丙基甘氨酸,表明其在专门化学合成中的效用 (Yoon、Zabriskie 和 Cheon,2009)。

作用机制

Target of Action

The primary target of N-Boc-N-methyl-(S)-2-allylglycine is the amine group in various biologically active compounds . The tert-butoxycarbonyl (Boc) group is widely used for the protection of the amine group among various protecting groups .

Mode of Action

N-Boc-N-methyl-(S)-2-allylglycine interacts with its targets by providing a protective Boc group to the amine group . This protection is achieved under mild conditions, and the Boc group is known for its extreme stability towards catalytic hydrogenolysis and resistance to basic and nucleophilic conditions .

Biochemical Pathways

The compound plays a crucial role in the synthesis of amides from N-Alloc-, N-Boc-, and N-Cbz-protected amines . The reactions involve the use of isocyanate intermediates, which are generated in situ, to react with Grignard reagents to produce the corresponding amides .

Result of Action

The result of the action of N-Boc-N-methyl-(S)-2-allylglycine is the efficient conversion of N-Alloc-, N-Boc-, and N-Cbz-protected aliphatic amines and aryl amines to amides . This method is highly effective for the synthesis of amides .

Action Environment

The action of N-Boc-N-methyl-(S)-2-allylglycine can be influenced by environmental factors. For instance, the compound’s action is performed under mild conditions . Moreover, the compound is stable at a storage temperature of 0-8 °C .

未来方向

属性

IUPAC Name |

(2S)-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]pent-4-enoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19NO4/c1-6-7-8(9(13)14)12(5)10(15)16-11(2,3)4/h6,8H,1,7H2,2-5H3,(H,13,14)/t8-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPXOGEHHZSOFJX-QMMMGPOBSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N(C)C(CC=C)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N(C)[C@@H](CC=C)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Diindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocin, 3,7-bis(3,5-dimethylphenyl)-10,11,12,13-tetrahydro-5-hydroxy-, 5-oxide, (11aR)-](/img/structure/B3067625.png)

![(3AS,6AS)-1-Methyl-hexahydropyrrolo[3,4-B]pyrrole](/img/structure/B3067650.png)

![2,3',5'-Trifluoro-[1,1'-biphenyl]-4-carbaldehyde](/img/structure/B3067665.png)

![(11aR)-10,11,12,13-Tetrahydro-5-hydroxy-3,7-di-9-phenanthrenyl-diindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocin-5-oxide](/img/structure/B3067711.png)